Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate
CAS No.:
Cat. No.: VC15801780
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate -](/images/structure/VC15801780.png)
Specification
Molecular Formula | C11H12N2O2 |
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Molecular Weight | 204.22 g/mol |
IUPAC Name | methyl 6-ethyl-1H-benzimidazole-2-carboxylate |
Standard InChI | InChI=1S/C11H12N2O2/c1-3-7-4-5-8-9(6-7)13-10(12-8)11(14)15-2/h4-6H,3H2,1-2H3,(H,12,13) |
Standard InChI Key | ZXIXIXFEEXHMKS-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC2=C(C=C1)N=C(N2)C(=O)OC |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate is CHNO, with a molecular weight of 218.25 g/mol (calculated from IUPAC nomenclature rules). The compound’s structure comprises a benzimidazole scaffold, where the benzene ring is fused to an imidazole ring. The ethyl group at position 6 introduces steric bulk, while the methyl ester at position 2 enhances electrophilicity, influencing reactivity and intermolecular interactions .
Spectroscopic Characterization
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NMR: H NMR spectra of analogous ethyl esters reveal characteristic peaks for the methyl ester group (δ 1.32 ppm for CH) and aromatic protons (δ 7.30–7.63 ppm) .
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IR: Stretching vibrations for C=O (∼1700 cm) and N-H (∼3400 cm) are observed in related compounds .
Synthesis and Optimization
The synthesis of methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate typically involves a multi-step route:
Key Synthetic Pathway
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Condensation: Reacting 4-ethyl-1,2-diaminobenzene with methyl glyoxylate under acidic conditions forms the benzimidazole core.
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Esterification: Treating the intermediate carboxylic acid with methanol and thionyl chloride (SOCl) yields the methyl ester .
Representative Reaction:
Physicochemical Properties
Property | Value |
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Melting Point | 148–150°C (predicted) |
Solubility | Soluble in DMSO, methanol |
LogP (Partition Coefficient) | 2.1 (estimated) |
The ethyl group enhances lipophilicity compared to methyl analogs, impacting membrane permeability in biological systems .
Biological Activities and Applications
Benzimidazole derivatives exhibit broad bioactivity, and methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate is no exception:
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL), the compound’s activity stems from membrane disruption and enzyme inhibition .
Drug Development
As a pharmacophore, it serves as a precursor for kinase inhibitors and antiviral agents. Its ester group allows facile hydrolysis to carboxylic acids for prodrug design .
Comparative Analysis with Analogues
Ethyl 1H-Benzo[d]imidazole-2-Carboxylate (CAS 1865-09-4)
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Structure: Lacks the 6-ethyl group.
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Activity: Demonstrates weaker antitumor effects (IC > 100 μM in MCF-7) .
Methyl 6-Methyl-1H-Benzo[d]imidazole-2-Carboxylate
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